1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,16,18-19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLDKJEHCTORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333204 | |
| Record name | 1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175783-80-9 | |
| Record name | 1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to analogs with variations in functional groups (propanol vs. propanone/propenone) and substituents (e.g., methoxy, chloro, morpholinyl). Key differences include:
Key Observations :
- Substituent Effects: The 4-methoxyanilino group in the target compound may confer electronic effects (e.g., resonance stabilization) distinct from morpholinyl or cyclohexyl substituents in analogs (e.g., ).
Crystallography and Structural Insights
- Crystal Packing: The propanone analog in adopts a slightly angular conformation with a dihedral angle of 39.9° between aromatic rings. Weak π-π interactions (4.04 Å) and hydrogen bonds stabilize its crystal lattice .
- Hydrogen Bonding: The hydroxyl group in propanols (e.g., target compound) may facilitate stronger intermolecular interactions compared to ketones, influencing melting points and crystallization behavior.
Biological Activity
1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a propanol backbone substituted with a 4-chlorophenyl group and a 4-methoxyanilino group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, likely through mechanisms such as enzyme inhibition or disruption of cell membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
In studies focusing on neuroprotection, the compound demonstrated potential in mitigating neurotoxicity associated with chemotherapeutic agents like paclitaxel. Behavioral tests indicated that pretreatment with the compound significantly reduced mechanical allodynia and thermal hypersensitivity in animal models.
Case Study: Neuroprotective Effects in Mice
- Objective: To assess the neuroprotective effects against paclitaxel-induced neuropathy.
- Method: Mice were administered varying doses (5, 10, and 20 mg/kg) prior to paclitaxel injections.
- Results: Higher doses (10 and 20 mg/kg) significantly alleviated symptoms compared to control groups.
The biological activity of 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol can be attributed to its interaction with specific molecular targets. The compound likely binds to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial action may stem from inhibiting bacterial enzymes or disrupting cellular membranes.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has a favorable profile, showing good absorption and distribution in biological systems. Toxicological assessments have revealed a high maximum tolerance dose (MTD), suggesting a wide therapeutic window.
| Dose (mg/kg) | Route | Survival Rate (%) |
|---|---|---|
| 50 | IV | 100 |
| 100 | IV | 100 |
| 300 | IV | 100 |
| 500 | IV | 100 |
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol?
Answer:
A two-step synthesis is recommended:
Claisen-Schmidt condensation : React 4-chloroacetophenone with 4-methoxyaniline under basic conditions (e.g., NaOH/ethanol) to form the intermediate ketone, 1-(4-Chlorophenyl)-3-(4-methoxyanilino)propan-1-one .
Ketone reduction : Reduce the ketone to the secondary alcohol using NaBH₄ or LiAlH₄ in anhydrous THF, ensuring strict control of reaction temperature (<0°C) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify protons on the chlorophenyl (δ 7.2–7.4 ppm, doublets) and methoxyanilino groups (δ 6.6–6.8 ppm, aromatic protons; δ 3.7 ppm, methoxy singlet). The propanol backbone shows a hydroxyl proton (δ 2.5–3.0 ppm, broad) and methylene/methine signals (δ 1.8–2.2 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and secondary amine (N–H stretch ~3350 cm⁻¹) groups.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 317 (C₁₆H₁₇ClNO₂) and fragmentation patterns indicative of chlorophenyl loss .
Advanced: How can conflicting NMR data arising from dynamic rotational isomerism be resolved?
Answer:
Dynamic effects due to restricted rotation around the C–N bond in the methoxyanilino group can cause signal splitting. Mitigation strategies include:
- Variable-temperature NMR : Conduct experiments at low temperatures (−40°C) to slow rotation and resolve overlapping peaks.
- Solvent selection : Use deuterated DMSO to stabilize hydrogen bonding and reduce conformational exchange .
- 2D NMR (COSY, NOESY) : Correlate coupling patterns and spatial interactions to assign stereochemistry .
Advanced: What crystallographic methods elucidate the molecular conformation and packing of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Key parameters:
- Refinement software : Use SHELXL for structure solution, ensuring R-factor < 0.05.
- Hydrogen bonding analysis : Identify intermolecular O–H···N interactions stabilizing the crystal lattice .
Advanced: How can reaction mechanisms for byproduct formation during synthesis be analyzed?
Answer:
- LC-MS monitoring : Track intermediates and byproducts in real-time. Common byproducts include:
- Over-reduced species : Due to excess reducing agent (e.g., dihydro derivatives).
- Elimination products : Formed via dehydration of the propanol group under acidic conditions.
- Kinetic studies : Vary reaction time/temperature to identify rate-determining steps .
- Computational modeling : Use DFT calculations (Gaussian 16) to map energy barriers for competing pathways .
Advanced: What computational approaches predict the bioactivity of this compound?
Answer:
- Molecular docking (AutoDock Vina) : Target enzymes with aromatic binding pockets (e.g., cytochrome P450 or kinases). The chlorophenyl and methoxyanilino groups show affinity for hydrophobic/π-π interactions .
- Pharmacophore modeling : Define features like hydrogen bond acceptors (propanol OH) and hydrophobic regions (chlorophenyl).
- ADMET prediction (SwissADME) : Assess solubility (LogP ≈ 3.2) and blood-brain barrier penetration potential .
Basic: How should purity and stability be validated for this compound in long-term studies?
Answer:
- HPLC analysis : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm purity >98%. Monitor degradation peaks over time.
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Check for:
Advanced: What strategies optimize enantiomeric purity for chiral derivatives?
Answer:
- Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol 90:10) to resolve enantiomers.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during ketone reduction to favor the desired (R)- or (S)-isomer .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to simulated data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
